
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione, also known as IDO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDO is a cyclic imide derivative of oxadiazine and has a unique chemical structure that makes it an attractive target for drug development.
Mecanismo De Acción
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that catalyzes the oxidative cleavage of tryptophan, an essential amino acid, into kynurenine. This process leads to the depletion of tryptophan and the accumulation of kynurenine, which has immunosuppressive effects. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione-mediated tryptophan depletion has been shown to suppress T-cell activity and promote immune tolerance, which is beneficial in certain disease states but detrimental in others.
Biochemical and Physiological Effects
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been shown to have several biochemical and physiological effects, including the regulation of the immune system, the induction of apoptosis, and the promotion of angiogenesis. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have several advantages for lab experiments, including their specificity for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione and their ability to enhance the immune response to cancer cells. However, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors also have limitations, including their potential toxicity and their limited efficacy in certain disease states.
Direcciones Futuras
For 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione research include the development of more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, the identification of new therapeutic targets for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, and the investigation of the role of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione in other disease states. Additionally, the development of novel drug delivery systems for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors and the optimization of dosing regimens will be essential for the successful translation of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors into clinical practice.
Conclusion
In conclusion, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a promising target for drug development due to its potential therapeutic applications in various diseases. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy. However, further research is needed to optimize the dosing regimens and develop more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors for clinical use.
Métodos De Síntesis
The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione involves the reaction of hydrazine hydrate with maleic anhydride, which results in the formation of 6-imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione. This reaction is followed by the addition of a suitable acid to produce the desired product. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production.
Aplicaciones Científicas De Investigación
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that plays a crucial role in the regulation of the immune system by suppressing T-cell activity. Therefore, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been developed as potential immunotherapeutic agents for the treatment of cancer and other immune-related disorders.
Propiedades
IUPAC Name |
6-amino-1,3,5-oxadiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOMXCPOLRYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

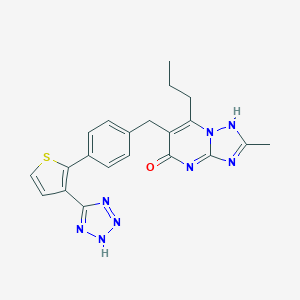

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

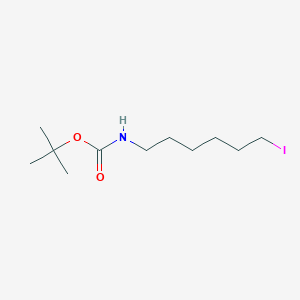
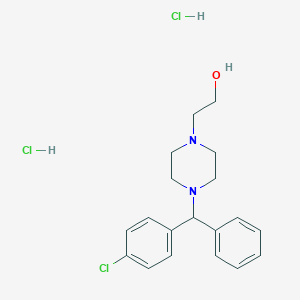



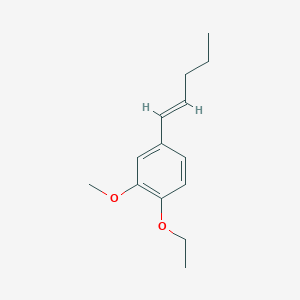
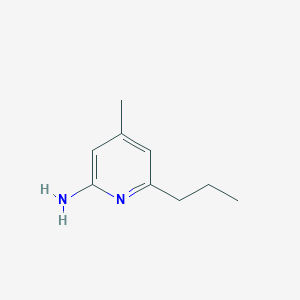
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

